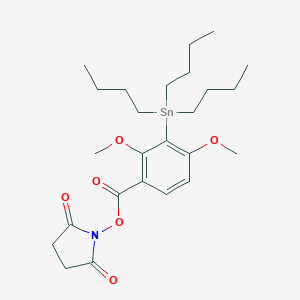
4-Fluoro-2-methyl-6-(propan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-methyl-6-(propan-2-yl)aniline, also known as FMIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine, chemistry, and materials science.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-methyl-6-(propan-2-yl)aniline is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, 4-Fluoro-2-methyl-6-(propan-2-yl)aniline has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
4-Fluoro-2-methyl-6-(propan-2-yl)aniline has been shown to have various biochemical and physiological effects. In animal studies, 4-Fluoro-2-methyl-6-(propan-2-yl)aniline has been shown to reduce pain and inflammation. It has also been shown to have a mild sedative effect. However, the long-term effects of 4-Fluoro-2-methyl-6-(propan-2-yl)aniline on the body are not well understood, and further research is needed to fully elucidate its effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-Fluoro-2-methyl-6-(propan-2-yl)aniline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. However, 4-Fluoro-2-methyl-6-(propan-2-yl)aniline is also highly toxic and should be handled with care. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 4-Fluoro-2-methyl-6-(propan-2-yl)aniline. One area of interest is the development of new pain medications based on 4-Fluoro-2-methyl-6-(propan-2-yl)aniline. Another area of interest is the synthesis of novel materials using 4-Fluoro-2-methyl-6-(propan-2-yl)aniline as a precursor. In addition, further research is needed to fully elucidate the mechanism of action of 4-Fluoro-2-methyl-6-(propan-2-yl)aniline and its long-term effects on the body.
In conclusion, 4-Fluoro-2-methyl-6-(propan-2-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-Fluoro-2-methyl-6-(propan-2-yl)aniline and its applications in various fields.
Synthesemethoden
4-Fluoro-2-methyl-6-(propan-2-yl)aniline can be synthesized using various methods, including the reaction of 4-fluoroaniline with isobutyraldehyde and methylamine. Another method involves the reaction of 4-fluoroaniline with 2,2-dimethylpropanal and methylamine. These methods produce 4-Fluoro-2-methyl-6-(propan-2-yl)aniline in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-methyl-6-(propan-2-yl)aniline has been extensively studied for its potential applications in various fields. In medical research, 4-Fluoro-2-methyl-6-(propan-2-yl)aniline has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In chemistry, 4-Fluoro-2-methyl-6-(propan-2-yl)aniline has been used as a building block for the synthesis of various organic compounds. In materials science, 4-Fluoro-2-methyl-6-(propan-2-yl)aniline has been used as a precursor for the preparation of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
121286-45-1 |
|---|---|
Produktname |
4-Fluoro-2-methyl-6-(propan-2-yl)aniline |
Molekularformel |
C10H14FN |
Molekulargewicht |
167.22 g/mol |
IUPAC-Name |
4-fluoro-2-methyl-6-propan-2-ylaniline |
InChI |
InChI=1S/C10H14FN/c1-6(2)9-5-8(11)4-7(3)10(9)12/h4-6H,12H2,1-3H3 |
InChI-Schlüssel |
CKGWZGSROFLPAR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1N)C(C)C)F |
Kanonische SMILES |
CC1=CC(=CC(=C1N)C(C)C)F |
Synonyme |
Benzenamine, 4-fluoro-2-methyl-6-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



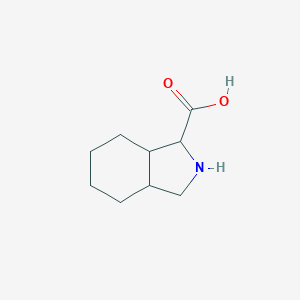



![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)

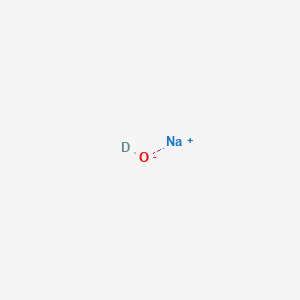
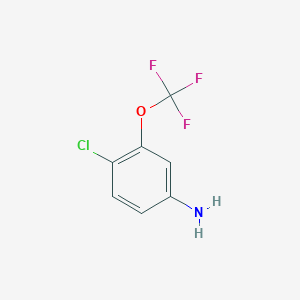
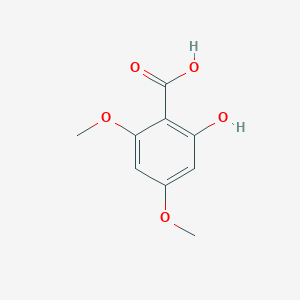
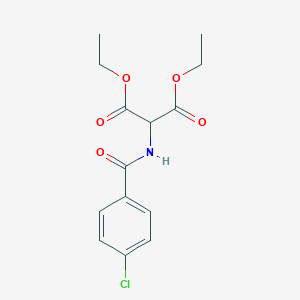
![1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene](/img/structure/B52549.png)

